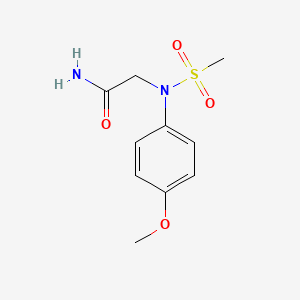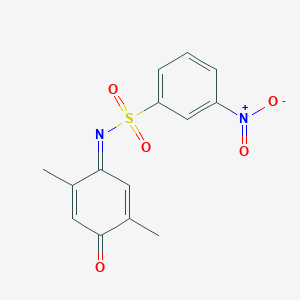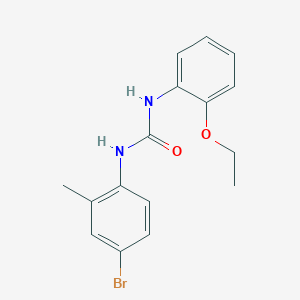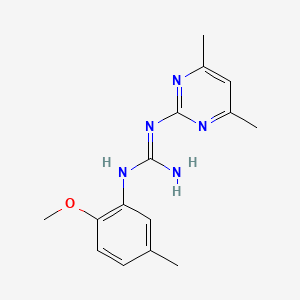
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MSV-III, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide drugs and has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways.
作用機序
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix components and tumor invasion.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit tumor cell proliferation and induce apoptosis, or programmed cell death. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. Furthermore, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for laboratory experiments. This compound is stable and can be easily synthesized, making it readily available for research purposes. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity and is well-tolerated in animal studies. However, the limitations of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide include its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to further investigate the mechanism of action of this compound and its ability to modulate cellular signaling pathways. Additionally, future studies could investigate the potential therapeutic applications of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of novel N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide analogs may lead to the discovery of more potent and selective compounds for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-methoxyphenyl)sulfonylglycine. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and inflammation.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-5-3-8(4-6-9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFHQPKNNHEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)


![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
